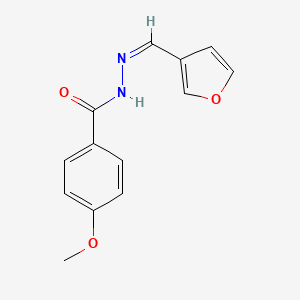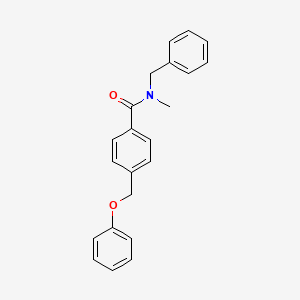![molecular formula C12H13N3O2 B5338341 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as PBOX-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. PBOX-15 is a small molecule that has been synthesized using a variety of methods, each of which has its advantages and limitations. In
作用机制
The mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its ability to bind to DNA, specifically the minor groove of DNA. This binding leads to the disruption of DNA structure and function, ultimately leading to the death of cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA repair, further increasing its effectiveness in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit enzyme activity, this compound has been shown to inhibit the expression of genes involved in cancer cell growth and survival. It has also been shown to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is its specificity for cancer cells, which reduces the risk of side effects compared to traditional chemotherapy drugs. Another advantage is its ability to inhibit multiple targets involved in cancer growth and spread. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for this compound.
未来方向
There are a number of future directions for research on N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of focus is the development of more effective formulations for in vivo administration. In addition, further research is needed to determine the optimal dosage and administration schedule for this compound in the treatment of cancer. Finally, research is needed to explore the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
This compound is a promising compound with potential applications in cancer treatment. Its ability to inhibit multiple targets involved in cancer growth and spread, while leaving healthy cells unaffected, makes it an attractive alternative to traditional chemotherapy drugs. Further research is needed to optimize its synthesis, dosage, and administration, as well as to explore its potential applications in other diseases.
合成方法
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized using a variety of methods, including the reaction of N-methylacetamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. Another method involves the reaction of N-methylacetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting carboxamide. Both methods have been shown to yield this compound in good yields and high purity.
科学研究应用
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has shown potential in the treatment of cancer due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. In addition, this compound has been shown to inhibit the activity of enzymes involved in the growth and spread of cancer cells, such as matrix metalloproteinases and urokinase-type plasminogen activator.
属性
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)15(2)8-11-13-12(14-17-11)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHIFDBAZYBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5338306.png)
![N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5338321.png)

![(2S*,4S*,5R*)-4-{[(carboxymethyl)amino]carbonyl}-5-(2,3-difluorophenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5338332.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5338338.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
